molecular formula C4H9FO2 B1452392 1-Fluoro-3-methoxy-2-propanol CAS No. 40453-80-3

1-Fluoro-3-methoxy-2-propanol

Cat. No.: B1452392
CAS No.: 40453-80-3
M. Wt: 108.11 g/mol
InChI Key: NTOZUEOZUOBUTO-UHFFFAOYSA-N
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Description

1-Fluoro-3-methoxy-2-propanol is an organic compound with the molecular formula C4H9FO2 It is a fluorinated alcohol, which means it contains both a fluorine atom and a hydroxyl group

Preparation Methods

The synthesis of 1-Fluoro-3-methoxy-2-propanol can be achieved through several routes. One common method involves the reaction of 3-methoxy-1,2-propanediol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds as follows:

CH3OCH2CH(OH)CH2OH+DASTCH3OCH2CH(OH)CH2F+by-products\text{CH}_3\text{OCH}_2\text{CH(OH)CH}_2\text{OH} + \text{DAST} \rightarrow \text{CH}_3\text{OCH}_2\text{CH(OH)CH}_2\text{F} + \text{by-products} CH3​OCH2​CH(OH)CH2​OH+DAST→CH3​OCH2​CH(OH)CH2​F+by-products

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Fluoro-3-methoxy-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form 1-fluoro-3-methoxypropane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, reacting with sodium iodide (NaI) in acetone can replace the fluorine with iodine.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Fluoro-3-methoxy-2-propanol has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its unique structure.

    Medicinal Chemistry: It is explored for its potential therapeutic properties, including as a precursor for drug development.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1-Fluoro-3-methoxy-2-propanol exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the fluorine atom and the hydroxyl group, which can participate in various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

1-Fluoro-3-methoxy-2-propanol can be compared with other fluorinated alcohols such as 2-fluoroethanol and 3-fluoro-1-propanol. These compounds share similar structural features but differ in their reactivity and applications. For example:

    2-Fluoroethanol: This compound is simpler in structure and is used primarily as a solvent and in organic synthesis.

    3-Fluoro-1-propanol: Similar to this compound, it is used in organic synthesis but has different reactivity due to the position of the fluorine atom.

Properties

IUPAC Name

1-fluoro-3-methoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOZUEOZUOBUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698096
Record name 1-Fluoro-3-methoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40453-80-3
Record name 1-Fluoro-3-methoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-3-methoxy-2-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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